![molecular formula C42H27N9 B15161749 1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-37-2](/img/structure/B15161749.png)
1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes three benzimidazole units connected to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole units. These units are then linked to a benzene-1,3,5-triyl core through a series of coupling reactions under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts, solvents like dichloromethane, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar triyl structure but different functional groups.
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Another triyl compound with acetonitrile groups.
1,1’,1’'-(1,3,5-Benzenetriyl)tris(ethanone O-methacryloyl oxime): Contains methacryloyl oxime groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyridine units, which confer specific chemical and biological properties. This structural uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Propiedades
Número CAS |
848441-37-2 |
|---|---|
Fórmula molecular |
C42H27N9 |
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
1-[3,5-bis(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C42H27N9/c1-4-19-37-31(13-1)46-40(34-16-7-10-22-43-34)49(37)28-25-29(50-38-20-5-2-14-32(38)47-41(50)35-17-8-11-23-44-35)27-30(26-28)51-39-21-6-3-15-33(39)48-42(51)36-18-9-12-24-45-36/h1-27H |
Clave InChI |
AQHIZIBWHMOFTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC(=C3)N4C5=CC=CC=C5N=C4C6=CC=CC=N6)N7C8=CC=CC=C8N=C7C9=CC=CC=N9)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

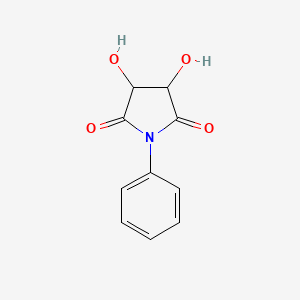

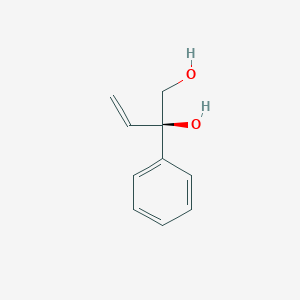
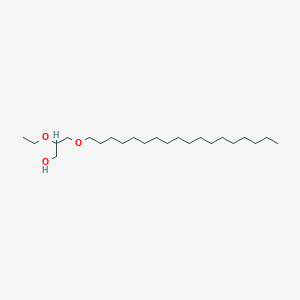
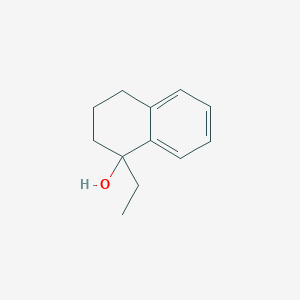
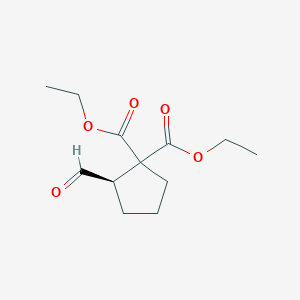
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
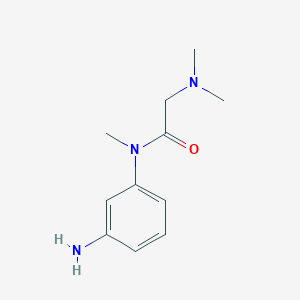
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
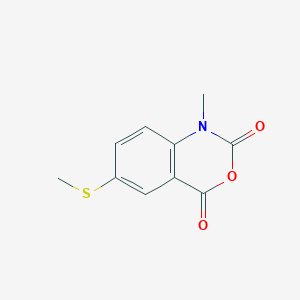
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
